molecular formula C15H10FNO2 B1414595 5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 2197064-30-3

5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B1414595
M. Wt: 255.24 g/mol
InChI Key: VDKXSTXYWXQWKZ-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as 5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one, is an organofluorine compound. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. 5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one is an important building block for the synthesis of various biologically active compounds.

Scientific Research Applications

Antimicrobial Activity

A study by Liu (2015) reported the synthesis of fluoro- and hydroxy-substituted thiocarboxyhydrazones, including a compound structurally similar to 5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one. The antimicrobial activity of these compounds was tested, showing effectiveness against some bacteria. This suggests potential use in developing antimicrobial agents (Liu, 2015).

Photophysical Behavior and RNA Imaging

Santra et al. (2019) characterized the photophysical behavior of DFHBI and its derivatives, compounds structurally related to 5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one. These molecules are known for binding the Spinach aptamer, a small RNA molecule, for RNA imaging. The study highlights the fluorescence properties and solvent-dependent behavior of these compounds, which could be useful in molecular imaging and fluorescence-based biological studies (Santra et al., 2019).

Antioxidant Activity

Gupta et al. (2012) synthesized derivatives of isatin, similar to 5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one, and evaluated their in vitro antioxidant activities. The study found that some derivatives exhibit substantial antioxidant activity, suggesting potential therapeutic applications as antioxidants (Gupta et al., 2012).

properties

IUPAC Name

(3Z)-5-fluoro-3-[(3-hydroxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-10-4-5-14-12(8-10)13(15(19)17-14)7-9-2-1-3-11(18)6-9/h1-8,18H,(H,17,19)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKXSTXYWXQWKZ-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
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5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one

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